Ristocetin B
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Overview
Description
Ristocetin B is a glycopeptide antibiotic produced by the bacterium Nocardia luridaThis compound is known for its ability to induce platelet aggregation and is primarily used in laboratory settings to diagnose certain blood disorders .
Preparation Methods
Ristocetin B is obtained through the fermentation of Nocardia lurida. The fermentation product is then subjected to various purification processes, including paper strip electrophoresis and paper chromatography, to separate Ristocetin A and this compound. The compounds are amphoteric and can be isolated as free bases and crystallized as sulphates. They are soluble in acidic aqueous solutions but less soluble in neutral aqueous solutions and generally insoluble in organic solvents .
Chemical Reactions Analysis
Ristocetin B undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are less commonly reported for this compound, but its structure suggests potential sites for such reactions.
Substitution: The presence of amino and phenolic groups in this compound allows for various substitution reactions under appropriate conditions.
Common reagents used in these reactions include acids for hydrolysis and various oxidizing or reducing agents for other reactions. The major products formed from these reactions include simpler sugar molecules and amino fragments .
Scientific Research Applications
Ristocetin B has several scientific research applications:
Mechanism of Action
Ristocetin B induces platelet aggregation by causing von Willebrand factor to bind to the platelet receptor glycoprotein Ib. This interaction is crucial for the formation of platelet plugs in blood clotting. The exact molecular pathways involved in this process are still under investigation, but it is known that this compound activates the von Willebrand factor, leading to platelet agglutination .
Comparison with Similar Compounds
Ristocetin B is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin. it is unique in its ability to induce platelet aggregation, a property not shared by vancomycin or teicoplanin. Additionally, this compound is more effective against certain strains of Gram-positive bacteria compared to Ristocetin A .
Similar Compounds
Ristocetin A: Another component of Spontin, with similar antimicrobial properties but less effective in inducing platelet aggregation.
Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections, but does not induce platelet aggregation.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.
This compound’s unique properties make it a valuable tool in both clinical and research settings, particularly in the study of blood disorders and bacterial resistance.
Properties
CAS No. |
1405-59-0 |
---|---|
Molecular Formula |
C84H92N8O35 |
Molecular Weight |
1773.7 g/mol |
IUPAC Name |
methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
InChI |
InChI=1S/C84H92N8O35/c1-28-45(97)18-35-20-46(28)122-47-19-33(9-16-44(47)96)55(86)75(109)91-60-64(100)31-5-11-38(12-6-31)120-49-21-36-22-50(74(49)127-84-72(108)69(105)66(102)52(125-84)27-117-82-70(106)67(103)63(99)30(3)119-82)121-39-13-7-32(8-14-39)73(126-53-25-42(85)62(98)29(2)118-53)61-80(114)90-59(81(115)116-4)41-23-37(94)24-48(123-83-71(107)68(104)65(101)51(26-93)124-83)54(41)40-17-34(10-15-43(40)95)56(76(110)92-61)87-78(112)58(36)88-77(111)57(35)89-79(60)113/h5-24,29-30,42,51-53,55-73,82-84,93-108H,25-27,85-86H2,1-4H3,(H,87,112)(H,88,111)(H,89,113)(H,90,114)(H,91,109)(H,92,110) |
InChI Key |
YECWLNHQVUKZLG-UHFFFAOYSA-N |
SMILES |
Cc1c(cc2cc1Oc3cc(ccc3O)[C@H](C(=O)N[C@@H]4[C@@H](c5ccc(cc5)Oc6cc7cc(c6O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)Oc1ccc(cc1)[C@H]([C@H]1C(=O)N[C@@H](c3cc(cc(c3-c3cc(ccc3O)[C@H](C(=O)N1)NC(=O)[C@@H]7NC(=O)[C@H]2NC4=O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C(=O)OC)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ristocetin B; AI3-50141; AI3 50141; AI350141 |
Origin of Product |
United States |
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